(2-Aminoethyl)(ethyl)propylamine
Overview
Description
(2-Aminoethyl)(ethyl)propylamine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a unique structure with an aminoethyl group, an ethyl group, and a propyl group attached to the nitrogen atom. It is a secondary amine due to the presence of two alkyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(ethyl)propylamine can be achieved through several methods:
Reductive Alkylation: This method involves the reaction of a primary amine with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Another method involves the nucleophilic substitution reaction where a primary amine reacts with an alkyl halide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(ethyl)propylamine undergoes various chemical reactions, including:
Reduction: It can be reduced to form simpler amines or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Simpler amines, hydrocarbons.
Substitution: Various substituted amines.
Scientific Research Applications
(2-Aminoethyl)(ethyl)propylamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(ethyl)propylamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Propylamine: A primary amine with a simpler structure.
Ethylamine: Another primary amine with a simpler structure.
(2-Aminoethyl)propylamine: A compound with a similar structure but lacking the ethyl group.
Uniqueness
(2-Aminoethyl)(ethyl)propylamine is unique due to its specific combination of alkyl groups attached to the nitrogen atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules .
Properties
IUPAC Name |
N'-ethyl-N'-propylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-3-6-9(4-2)7-5-8/h3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFUPHOVJBIRCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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